molecular formula C9H8ClFO2 B13067359 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B13067359
M. Wt: 202.61 g/mol
InChI Key: HCELNKJJPMBWFG-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3

InChI Key

HCELNKJJPMBWFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as chloro, fluoro, and hydroxy allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one

Uniqueness: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Biological Activity

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one, also referred to as 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one, is an organic compound notable for its unique structural features, including both chloro and fluoro substituents on a hydroxyphenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in anticancer and antimicrobial research.

  • Molecular Formula : C₉H₈ClFO₂
  • Molecular Weight : Approximately 202.61 g/mol
  • Structural Features :
    • Presence of chloro and fluoro groups enhances reactivity.
    • Hydroxy group contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes such as cell proliferation and apoptosis, which are critical in cancer biology. For instance, it has been shown to inhibit certain enzymes involved in tumor growth, suggesting potential anticancer effects .

Anticancer Activity

Research has highlighted the compound's anticancer potential through various studies:

  • Cell Line Studies : In vitro studies using A549 human pulmonary cancer cells demonstrated that this compound significantly reduced cell viability, indicating cytotoxic effects. The presence of halogen substituents was found to enhance this activity, with specific substitutions leading to varying degrees of efficacy .
CompoundCell LineViability Reduction (%)Reference
This compoundA54963.4%
3,5-Dichloro derivativeA54921.2%

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial Effects : It exhibited structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated effective inhibition against these pathogens .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64

Case Studies

Several studies have explored the structure-activity relationships (SAR) of related compounds:

  • Study on Derivatives : A study synthesized various derivatives of phenolic compounds to assess their anticancer and antimicrobial activities. The findings suggested that modifications at specific positions on the phenyl ring significantly influenced biological activity .
  • Comparative Analysis : Similar compounds with different halogen substitutions were examined to determine their reactivity and biological effects. The unique combination of chloro and fluoro groups in this compound was noted to enhance its pharmacological profile compared to others lacking such substitutions .

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